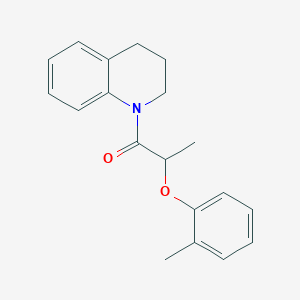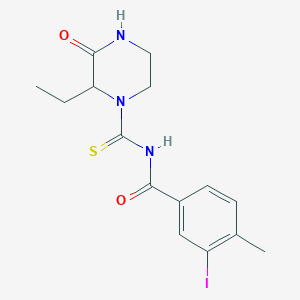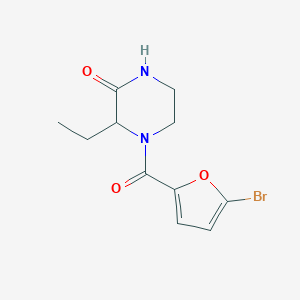
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridylmethyl group attached to a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: It serves as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide include:
- N,N’-bis(3-pyridylmethyl)amine
- N-(6-chloro-3-pyridylmethyl)-N’-cyano-acetamidine
- N,N’-bis(3-pyridylmethyl)pyromellitic diimide
Uniqueness
This compound is unique due to its specific combination of the pyridylmethyl and benzodioxole moieties. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
属性
CAS 编号 |
349114-03-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)19-9-18-12/h1-7H,8-9H2,(H,16,17) |
InChI 键 |
ZXUNOMDWKHCOLC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B501233.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B501237.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501238.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B501242.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B501243.png)
![N-{4-[(allylamino)sulfonyl]phenyl}propanamide](/img/structure/B501244.png)

![N-{4-[(allylamino)sulfonyl]phenyl}benzamide](/img/structure/B501247.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B501248.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B501249.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501250.png)


![2-[(2-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501254.png)
